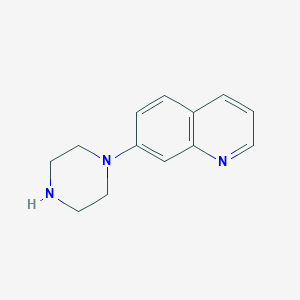

7-(Piperazin-1-yl)quinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H15N3 |

|---|---|

Molecular Weight |

213.28 g/mol |

IUPAC Name |

7-piperazin-1-ylquinoline |

InChI |

InChI=1S/C13H15N3/c1-2-11-3-4-12(10-13(11)15-5-1)16-8-6-14-7-9-16/h1-5,10,14H,6-9H2 |

InChI Key |

KWXCLRDVTINASG-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=CC3=C(C=CC=N3)C=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 7-(Piperazin-1-yl)quinoline: Physicochemical Properties, Characterization, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 7-(Piperazin-1-yl)quinoline is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the known properties of its constituent moieties (quinoline and piperazine), data from structurally similar compounds, and established analytical methodologies.

Introduction

This compound is a heterocyclic organic compound featuring a quinoline nucleus substituted with a piperazine ring at the 7-position. The quinoline scaffold is a key pharmacophore in numerous clinically approved drugs, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The addition of a piperazine moiety can significantly influence the molecule's physicochemical properties, such as basicity and solubility, which in turn can modulate its pharmacokinetic and pharmacodynamic profile. This document serves as a technical guide to the core basic properties and characterization of this compound, providing researchers with a foundational understanding for its potential application in drug discovery and development.

Physicochemical Properties

| Property | Estimated Value/Information | Basis for Estimation |

| Molecular Formula | C₁₃H₁₅N₃ | Structural analysis |

| Molecular Weight | 213.28 g/mol | Calculation from molecular formula |

| pKa | pKa₁ ≈ 4.9 (quinoline nitrogen), pKa₂ ≈ 9.8 (piperazine nitrogens) | The pKa of quinoline is approximately 4.90.[1] Piperazine has two pKa values, and the second is typically around 9.8. The substitution is expected to have a minor effect on these values. |

| Solubility | Expected to be soluble in acidic aqueous solutions and polar organic solvents. | Piperazine is freely soluble in water.[2][3][4][5] The quinoline moiety will decrease aqueous solubility, but the basic nitrogens will allow for salt formation in acidic conditions, enhancing solubility. |

| LogP | Estimated to be in the range of 2-3 | Calculated based on the lipophilicity of the quinoline core and the hydrophilic nature of the piperazine ring. |

Synthesis

A plausible synthetic route for this compound would involve a nucleophilic aromatic substitution reaction.

Reaction Scheme:

7-Haloquinoline (e.g., 7-chloroquinoline or 7-fluoroquinoline) would be reacted with an excess of piperazine in a suitable solvent, such as a high-boiling point alcohol or a polar aprotic solvent, often in the presence of a base to scavenge the resulting hydrohalic acid.

-

Reactants: 7-Chloroquinoline, Piperazine

-

Solvent: e.g., Isopropanol, N,N-Dimethylformamide (DMF)

-

Base (optional): e.g., Potassium carbonate

The reaction progress would be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the product would be isolated by extraction and purified by crystallization or column chromatography.

Experimental Protocols for Characterization

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.

Protocol:

-

Sample Preparation: Prepare a ~1 mM solution of this compound in a suitable solvent mixture (e.g., water with a co-solvent if needed).[8][9]

-

Calibration: Calibrate the pH meter using standard buffers.

-

Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).[8][9]

-

Data Acquisition: Record the pH after each addition of the titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.[10][11][12]

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Solubility by Shake-Flask Method

This is the gold standard method for determining thermodynamic solubility.[13]

Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvent (e.g., water, phosphate-buffered saline).[14][15]

-

Equilibration: Agitate the vials at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.[15][16][17]

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.[15]

-

Quantification: Determine the concentration of the compound in the clear supernatant/filtrate using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.[14][15]

Caption: Shake-flask method for solubility determination.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the quinoline ring and the aliphatic protons of the piperazine ring. The chemical shifts of the quinoline protons will be in the aromatic region (typically δ 7-9 ppm). The piperazine protons will appear as multiplets in the upfield region (typically δ 3-4 ppm). The NH proton of the piperazine may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the quinoline ring (typically δ 120-150 ppm) and the piperazine ring (typically δ 40-50 ppm).

Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 5-10 mg/mL.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion: For the parent compound, the expected [M+H]⁺ ion would be at m/z 214.13.

-

Fragmentation: Common fragmentation patterns would involve the cleavage of the piperazine ring.

Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 10-100 µg/mL.[18] The sample should be free of non-volatile salts.[18]

Infrared (IR) Spectroscopy

IR spectroscopy can identify the functional groups present in the molecule.

-

Expected Absorptions:

-

N-H stretching (piperazine): ~3300 cm⁻¹ (may be broad)

-

Aromatic C-H stretching (quinoline): ~3000-3100 cm⁻¹

-

C=C and C=N stretching (quinoline ring): ~1500-1600 cm⁻¹

-

C-N stretching: ~1200-1300 cm⁻¹

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample into a fine powder.[19]

-

Press the mixture in a die under high pressure to form a transparent pellet.[20][21][22]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of the compound and for quantification. A reverse-phase method would be suitable.

Typical HPLC Conditions:

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of acetonitrile and water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.[23]

-

Detection: UV detection at a wavelength where the quinoline chromophore absorbs strongly (e.g., ~254 nm or ~330 nm).

Potential Biological Activity and Signaling Pathways

While there is no specific data for this compound, the quinoline-piperazine scaffold is prevalent in compounds with a wide array of biological activities.[24][25] It is plausible that this compound could serve as a scaffold for developing agents targeting similar pathways.

-

Anticancer Activity: Many quinoline derivatives exhibit anticancer properties. For instance, derivatives of 7-chloro-4-(piperazin-1-yl)quinoline have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[25][26]

Caption: Potential mechanism of action for quinoline-piperazine derivatives.

-

Antimicrobial Activity: The fluoroquinolone antibiotics, which feature a related core structure, are potent antibacterial agents. The 7-piperazinyl substituent is a common feature in many of these drugs.[27]

Conclusion

This compound is a compound of interest due to the established pharmacological importance of its constituent quinoline and piperazine moieties. While direct experimental data is scarce, this guide provides a comprehensive framework for its synthesis, characterization, and potential biological evaluation based on established scientific principles and data from analogous structures. The detailed experimental protocols and expected analytical outcomes presented here should serve as a valuable resource for researchers initiating studies on this and related compounds in the field of drug discovery and development.

References

- 1. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Piperazine - Wikipedia [en.wikipedia.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Piperazine | 110-85-0 [chemicalbook.com]

- 5. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US9206133B2 - Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline - Google Patents [patents.google.com]

- 7. CN103596927A - Novel process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline - Google Patents [patents.google.com]

- 8. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. scribd.com [scribd.com]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 15. pubcompare.ai [pubcompare.ai]

- 16. enamine.net [enamine.net]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 19. shimadzu.com [shimadzu.com]

- 20. How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra - Kintek Solution [kindle-tech.com]

- 21. scienceijsar.com [scienceijsar.com]

- 22. google.com [google.com]

- 23. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 24. Synthesis and potential antitumor activity of 7-(4-substituted piperazin-1-yl)-4-oxoquinolines based on ciprofloxacin and norfloxacin scaffolds: in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Design, Synthesis, and Cytotoxic Evaluation of Certain 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives as VEGFR-II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. organomation.com [organomation.com]

Synthesis of the 7-(Piperazin-1-yl)quinoline Scaffold: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 7-(piperazin-1-yl)quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Derivatives of this scaffold have shown promise as antimalarial, anticancer, anti-HIV, and anti-inflammatory agents.[1] This technical guide provides an in-depth overview of the synthesis of the this compound core, detailed experimental protocols, and an exploration of its relevance in targeting signaling pathways, particularly the VEGFR-2 pathway implicated in angiogenesis.

Synthetic Routes and Methodologies

The primary and most widely employed method for the synthesis of the this compound scaffold is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a halo-substituted quinoline, most commonly a 4-haloquinoline, with piperazine. The reactivity of the halogen at the C4 position of the quinoline ring is enhanced by the electron-withdrawing effect of the quinoline nitrogen, facilitating nucleophilic attack by piperazine.

A common starting material for this synthesis is 4,7-dichloroquinoline. The chlorine atom at the C4 position is significantly more reactive towards nucleophilic substitution than the chlorine at the C7 position. This regioselectivity allows for the selective introduction of the piperazine moiety at the desired position.

Several variations of this reaction have been reported, differing in the choice of solvent, temperature, and the use of a base. Common solvents include isopropanol, methanol, ethanol, N-methyl-2-pyrrolidinone (NMP), and even water under acidic conditions.[2][3][4] The reaction is typically carried out at elevated temperatures, often under reflux. The use of a base, such as potassium carbonate, is sometimes employed to neutralize the hydrogen halide formed during the reaction and to deprotonate the piperazine, thereby increasing its nucleophilicity.[2]

An alternative approach involves the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. While less commonly reported for this specific scaffold, it represents a powerful tool for the formation of carbon-nitrogen bonds and could be applicable, particularly for less reactive haloquinolines.

Synthetic Pathway Overview

Caption: General synthetic pathway for this compound.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes various reported methods for the synthesis of 7-chloro-4-(piperazin-1-yl)quinoline, a key intermediate.

| Starting Material | Reagents & Conditions | Solvent | Yield (%) | Purity (%) | Reference |

| 4,7-Dichloroquinoline | Piperazine (3 eq.), K₂CO₃ | i-PrOH, reflux, 18h | 82-86 | 98 | WO09050734[2] |

| 4,7-Dichloroquinoline | Piperazine (excess) | Methanol, reflux, 8h | 86 | >99 (as Form B) | US 9,206,133 B2[2] |

| 4,7-Dichloroquinoline | Piperazine | NMP, highly diluted | 54 | - | Molecules, 2008, 13, 2426[3] |

| 4,7-Dichloroquinoline | Piperazine (5 eq.) | Methanol, reflux, 5h | 80 | - | Bioorg. Med. Chem., 2009, 17, 6451[2] |

| 4,7-Dichloroquinoline | Piperazine, HCl | Water, reflux, 4h | 95.2 | 98.6 | CN103058926A[4] |

| 4,7-Dichloroquinoline | Piperazine, K₂CO₃ | i-PrOH, reflux, 36h | 95 | - | US2006/270852[2] |

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of 7-chloro-4-(piperazin-1-yl)quinoline based on a reported method.[2]

Synthesis of 7-chloro-4-(piperazin-1-yl)quinoline

Materials:

-

4,7-Dichloroquinoline

-

Anhydrous Piperazine

-

Methanol

-

Water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Filtration apparatus (Büchner funnel, filter paper)

-

Rotary evaporator

Procedure:

-

To a solution of anhydrous piperazine (e.g., 3 equivalents) in methanol, add 4,7-dichloroquinoline (e.g., 1 equivalent).

-

Heat the reaction mixture to reflux and maintain for 8 hours with continuous stirring.

-

After 8 hours, cool the reaction mixture to room temperature.

-

Filter the resulting suspension to remove any solid byproducts.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain an oily residue.

-

Wash the oil with water until a solid precipitate forms.

-

Filter the precipitate and wash thoroughly with water.

-

Dry the solid product to yield crystalline 7-chloro-4-(piperazin-1-yl)quinoline.

Characterization:

The product can be characterized by standard analytical techniques:

-

¹H NMR (200 MHz, CDCl₃): δ 8.58 (d, J=5.1 Hz, 1H), 8.02 (d, J=2.2 Hz, 1H), 7.94 (d, J=9.0 Hz, 1H), 7.40 (dd, J=2.2 Hz, J=9.0 Hz, 1H), 6.81 (d, J=5.1 Hz, 1H), 3.16 (s, 8H), 1.92 (bs, 1H).[3]

-

Purity: Can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. US9206133B2 - Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline - Google Patents [patents.google.com]

- 3. CA2835344A1 - Novel process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline - Google Patents [patents.google.com]

- 4. CN103058926A - Preparation method of 7-chlorine-4-(piperazineyl-1-yl) quinoline - Google Patents [patents.google.com]

The Lynchpin Molecule: A Technical Guide to 7-Chloro-4-(piperazin-1-yl)quinoline in Modern Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of key intermediates is paramount to the successful and efficient synthesis of bioactive molecules. Among these crucial building blocks, 7-chloro-4-(piperazin-1-yl)quinoline has emerged as a versatile and highly valuable scaffold. Its unique structural features, combining the pharmacologically significant quinoline core with a reactive piperazine moiety, have positioned it as a central intermediate in the development of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the synthesis of 7-chloro-4-(piperazin-1-yl)quinoline, its pivotal role in the production of notable drugs, and the underlying biological pathways targeted by its derivatives.

Synthesis of the Core Intermediate: 7-Chloro-4-(piperazin-1-yl)quinoline

The synthesis of 7-chloro-4-(piperazin-1-yl)quinoline is a well-established process, primarily achieved through the nucleophilic aromatic substitution of 4,7-dichloroquinoline with piperazine. Various methodologies have been developed to optimize this reaction in terms of yield, purity, and environmental impact.

Synthetic Workflow

The general synthetic approach involves the reaction of 4,7-dichloroquinoline with an excess of piperazine, often in the presence of a solvent and sometimes a base. The workflow can be summarized as follows:

The Ascendant Therapeutic Potential of Novel 7-(Piperazin-1-yl)quinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a privileged heterocyclic system, continues to be a cornerstone in medicinal chemistry, yielding a plethora of compounds with diverse pharmacological activities. Among these, derivatives featuring a piperazine moiety at the 7-position have emerged as a particularly promising class of therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of novel 7-(piperazin-1-yl)quinoline derivatives, with a focus on their anticancer, antibacterial, and antimalarial properties.

Synthesis of this compound Derivatives

The core synthesis of this compound derivatives typically involves a nucleophilic aromatic substitution reaction. A common starting material is 4,7-dichloroquinoline, which reacts with piperazine to yield 7-chloro-4-(piperazin-1-yl)quinoline[1][2]. This key intermediate can then be further modified. For instance, novel 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(N-substituted-amino)-ethanone derivatives have been synthesized through the amination of 2-chloro-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone with various secondary amines[3]. Another approach involves the coupling of intermediates with N-Boc piperazine, followed by deprotection and subsequent reaction with sulfonyl or acid chlorides to generate a diverse library of compounds[4].

Anticancer Activity

A significant body of research has focused on the anticancer potential of this compound derivatives. These compounds have demonstrated potent cytotoxic effects against a range of human cancer cell lines.

Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity of selected novel this compound derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound ID | Cell Line | IC50 (µM) | Reference |

| 4q | MCF-7 (Breast) | 6.502 | [3] |

| 4q | PC3 (Prostate) | 11.751 | [3] |

| Compound 6 | HCT-116 (Colon) | 9.3 | [5] |

| Compound 6 | HepG-2 (Liver) | 7.8 | [5] |

| Compound 10 | HCT-116 (Colon) | - | [5] |

| Compound 7 | HCT-116 (Colon) | - | [5] |

Mechanism of Action: VEGFR-2 Inhibition

One of the key mechanisms underlying the anticancer activity of these derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical regulator of angiogenesis. By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that tumors need to grow and metastasize. For example, compound 4q was identified as a potent VEGFR-2 inhibitor with an IC50 of 1.38 µM[3].

Antibacterial and Antimalarial Activities

Beyond their anticancer properties, this compound derivatives have also shown significant promise as antimicrobial and antimalarial agents.

Antibacterial Activity

Several novel quinoline-piperazine hybrids have been synthesized and evaluated for their in vitro antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| 10g | S. aureus | 0.03 | [4] |

| 11e | M. tuberculosis | 1.1 (µM) | [4] |

Antimalarial Activity

The 7-chloroquinoline core is a well-established pharmacophore in antimalarial drug discovery, with chloroquine being a prime example. The hybridization of this core with a piperazine moiety has led to the development of new derivatives with potential antimalarial activity. While specific IC50 values for novel this compound derivatives were not detailed in the provided search results, the structural similarity to known antimalarials like piperaquine suggests this is a promising area for further investigation[1].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are standardized protocols for the key biological assays discussed.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

VEGFR-2 Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

-

Assay Setup: In a 96-well plate, add the VEGFR-2 enzyme, a phosphate-containing substrate (e.g., poly(Glu, Tyr) 4:1), and the test compound at various concentrations.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or luminescence-based assays that measure the remaining ATP.

-

Data Analysis: Calculate the percentage of inhibition relative to a control without the inhibitor and determine the IC50 value.

Antibacterial Minimum Inhibitory Concentration (MIC) Testing

The broth microdilution method is a common technique for determining the MIC.

-

Compound Preparation: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate with a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration (approximately 5 x 10^5 CFU/mL).

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the test compound for a specified duration.

-

Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Conclusion and Future Directions

Novel this compound derivatives represent a versatile and highly promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy against cancer, bacteria, and potentially malaria, highlights the broad applicability of this chemical class. Future research should focus on expanding the structural diversity of these derivatives to improve their potency, selectivity, and pharmacokinetic profiles. Further elucidation of their mechanisms of action will also be critical in guiding the rational design of next-generation drugs based on the this compound core. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in this exciting and rapidly evolving field.

References

- 1. US9206133B2 - Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Cytotoxic Evaluation of Certain 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives as VEGFR-II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Pharmacophore of Quinoline-Piperazine Hybrids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline ring is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] Similarly, the piperazine nucleus is a common feature in many biologically significant molecules, often imparting favorable pharmacokinetic properties.[2] The molecular hybridization of these two pharmacophores has given rise to a versatile class of compounds—quinoline-piperazine hybrids—that have demonstrated significant potential in various therapeutic areas. These hybrids have been explored as anticancer, antimicrobial, antimalarial, antiviral, and neuroprotective agents.[3][4][5][6][7]

This technical guide provides an in-depth exploration of the quinoline-piperazine pharmacophore, summarizing key structure-activity relationships (SAR), presenting quantitative biological data, detailing relevant experimental protocols, and visualizing critical workflows and concepts.

Pharmacophore and Structure-Activity Relationships (SAR)

The core pharmacophore consists of a quinoline ring system linked to a piperazine moiety. The therapeutic activity and potency of these hybrids are heavily influenced by the nature and position of substituents on both the quinoline and piperazine rings, as well as the linker connecting them.

Antimicrobial and Antitubercular Activity

The quinoline core is a well-established scaffold for antimicrobial agents, with many marketed antibiotics like ciprofloxacin and levofloxacin featuring this structure.[3] Hybrids that couple the quinoline and piperazine moieties with sulfonamides or amides have shown promising results, particularly against drug-resistant tuberculosis strains.[3][8]

Key SAR Insights:

-

Piperazine Substituent: Sulfonamide derivatives attached to the piperazine ring are generally more biologically active than their amide counterparts against various bacterial pathogens.[3]

-

Aryl Group Substitution: The presence of electron-withdrawing groups like fluoro (F) or trifluoromethyl (CF3) on the terminal aryl ring (attached to the sulfonamide) significantly enhances antibacterial and antitubercular activity.[3]

-

Quinoline Substitution: Modifications at the 2nd, 4th, and 6th positions of the quinoline ring have been explored. A 4,6-dimethoxy substituted quinoline coupled with a piperazine-sulfonamide bearing a 2-fluoro substitution on the benzene ring showed excellent activity against S. aureus and M. catarrhalis.[3]

Anticancer Activity

Quinoline-piperazine hybrids have emerged as a promising class of anticancer agents.[7][9] The design strategy often involves creating hybrid molecules that can interact with specific targets in cancer cells, such as kinases or DNA.

Key SAR Insights:

-

Linker Moiety: The introduction of a urea or thiourea scaffold as a linker between the piperazine and a terminal aryl group has yielded compounds with significant antiproliferative activity against breast cancer cell lines (MDA-MB231, MDA-MB468, MCF7).[10][11]

-

Terminal Group: Bulky substituents on the terminal urea/thiourea moiety appear to have a favorable effect on anticancer activity.[7]

-

Quinoline Substitution: A chloro group at the 7th position (X=Cl) of the quinoline ring generally results in more effective anticancer agents compared to a trifluoromethyl group (X=CF3).[7] For instance, compound 23 (4-(7-chloro-quinolin-4-yl)-piperazine-1-carbothioic acid (2-morpholin-4-yl-ethyl)-amide) showed potent and selective activity against cancer cells over non-cancer cells.[10]

Anti-Alzheimer's Disease Activity

Multi-target directed ligands (MTDLs) are a key strategy in developing treatments for complex neurodegenerative conditions like Alzheimer's disease.[5] Quinoline-piperazine hybrids have been designed as MTDLs to simultaneously target acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and metal-induced amyloid aggregation.[5][12]

Key SAR Insights:

-

Multi-Target Action: These hybrids can exhibit notable inhibitory activity against both AChE and BuChE enzymes and also demonstrate metal chelating tendencies with ions like Cu2+, Zn2+, and Fe2+.[5]

-

Specific Substitutions: A compound featuring a 4-chloroaniline moiety and a 4-methoxybenzyl group displayed the most promising dual inhibitory activities against both AChE and BuChE.[5][12] Another derivative with 2-methoxyaniline and 4-fluorobenzyl substituents showed the highest inhibition for BuChE.[12]

Data Presentation: Biological Activity

The following tables summarize the quantitative data for various quinoline-piperazine hybrids across different therapeutic areas.

Table 1: Antitubercular and Antibacterial Activity of Quinoline-Piperazine Sulfonamides [3][8]

| Compound | Substitutions | Target Strain | MIC (µM) |

| 10g | 4,6-dimethoxy quinoline; 2-fluoro on aryl sulfonamide | M. tuberculosis H37Rv | 0.07 |

| 11e | 6-fluoro quinoline; 2-fluoro on aryl sulfonamide | M. tuberculosis H37Rv | 1.1 |

| 10g | 4,6-dimethoxy quinoline; 2-fluoro on aryl sulfonamide | S. aureus | 0.03 (µg/mL) |

| 10g | 4,6-dimethoxy quinoline; 2-fluoro on aryl sulfonamide | M. catarrhalis | 0.06 (µg/mL) |

| Ciprofloxacin | Standard Drug | S. aureus | 0.25 (µg/mL) |

Table 2: Anticancer Activity of Quinoline-Piperazine Urea/Thiourea Hybrids [7][10]

| Compound | Quinoline Substituent | Linker | Terminal Group | Cell Line | IC50 (µM) |

| 87g (RL-15) | 7-Chloro | Thiourea | 2-morpholin-4-yl-ethyl | MDA-MB-231 | 3.0 |

| 87g (RL-15) | 7-Chloro | Thiourea | 2-morpholin-4-yl-ethyl | MCF10A (non-cancer) | 32.3 |

| 5 | 7-Chloro | Urea | 4-fluoro-phenyl | MDA-MB231 | - |

| 17 | 7-Chloro | Thiourea | Phenyl | MDA-MB231 | - |

| 23 | 7-Chloro | Thiourea | 2-morpholin-4-yl-ethyl | MDA-MB231 | - |

Note: Specific IC50 values for compounds 5, 17, and 23 were noted as significantly improved but not quantified in the cited abstract text. Compound 23 is equivalent to 87g/RL-15.

Table 3: Anti-Alzheimer's Activity of Quinoline-Piperazine Hybrids [5][12]

| Compound | Key Substituents | Target Enzyme | IC50 (µM) |

| 95 | 4-chloroaniline, 4-methoxybenzyl | AChE | 3.013 |

| 95 | 4-chloroaniline, 4-methoxybenzyl | BuChE | 3.144 |

| 83 | 2-methoxyaniline, 4-fluorobenzyl | BuChE | 1.888 |

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts central to the development of quinoline-piperazine hybrids.

Caption: General workflow from design and synthesis to biological evaluation.

Caption: Synthetic pathway for creating sulfonamide and amide derivatives.

Caption: Multi-target approach for Alzheimer's disease therapy.

Experimental Protocols

This section details the generalized methodologies for the synthesis and biological evaluation of quinoline-piperazine hybrids, based on common practices found in the literature.

General Synthesis of 7-Substituted-4-piperazin-1-yl-quinoline

This procedure describes the initial nucleophilic substitution to create the core scaffold.[11]

-

A mixture of a 7-substituted-4-chloro-quinoline (1 equivalent), piperazine (3 equivalents), and triethylamine (1 equivalent) is prepared.

-

The reaction mixture is stirred and heated slowly to 80°C over one hour.

-

The temperature is then increased to 130-140°C and maintained for approximately 6 hours with continuous stirring.

-

After cooling to room temperature, the mixture is dissolved in dichloromethane (DCM).

-

The organic layer is washed sequentially with 5% aqueous sodium bicarbonate (NaHCO3), water, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which is then purified, typically by column chromatography.

Synthesis of Sulfonamide/Amide Derivatives

This procedure details the coupling of the core scaffold with sulfonyl or acid chlorides.[3]

-

The TFA salt of the quinoline-piperazine intermediate is dissolved in a suitable solvent like Dichloromethane (DCM).

-

The solution is cooled to 0-10°C.

-

A base, such as Diisopropylethylamine (DIPEA) for sulfonamides or Triethylamine (Et3N) for amides, is added.

-

The appropriate aryl sulfonyl chloride or aryl acid chloride (1.1 equivalents) is added dropwise.

-

The reaction is stirred at low temperature for 4-8 hours until completion, monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is washed with water and brine, dried over sodium sulfate, and concentrated.

-

The final product is purified by column chromatography.

In Vitro Antibacterial Assay (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method.[2][3]

-

Bacterial strains are cultured in appropriate broth (e.g., Mueller-Hinton) to a specific cell density.

-

The synthesized compounds are serially diluted in a 96-well microtiter plate to achieve a range of concentrations.

-

The bacterial suspension is added to each well.

-

Standard antibiotics (e.g., Ciprofloxacin, Linezolid) are included as positive controls.

-

The plates are incubated at 37°C for 22-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Assay (MTT Assay)

The antiproliferative activity of the compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Human cancer cells (e.g., MDA-MB-231, A549) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

After incubation, the medium is replaced with fresh medium containing MTT solution.

-

The plates are incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration required to inhibit 50% of cell growth) is determined.

Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity against AChE and BuChE is measured using the spectrophotometric method developed by Ellman.[13]

-

The assay is performed in a phosphate buffer solution (pH 8.0).

-

The enzyme (AChE or BuChE) is pre-incubated with various concentrations of the hybrid compound for a set time at a controlled temperature.

-

The substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BuChE) and the chromogenic reagent DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) are added to initiate the reaction.

-

The enzyme hydrolyzes the substrate to thiocholine, which then reacts with DTNB to produce a yellow-colored anion.

-

The rate of color change is monitored by measuring the absorbance at a specific wavelength (e.g., 412 nm) over time.

-

The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.

Conclusion

Quinoline-piperazine hybrids represent a highly versatile and promising scaffold in modern drug discovery. The ease of chemical modification at multiple positions on both the quinoline and piperazine moieties allows for fine-tuning of their pharmacological profiles. Structure-activity relationship studies have consistently shown that specific substitutions can potently enhance activity against a range of targets, from bacterial pathogens and cancer cell lines to enzymes implicated in neurodegeneration. The continued exploration of this pharmacophore, guided by the principles of molecular hybridization and multi-target-directed design, holds significant promise for the development of next-generation therapeutic agents.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. ijpras.com [ijpras.com]

- 3. Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Unveiling piperazine-quinoline hybrids as potential multi-target directed anti-Alzheimer's agents: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Design and synthesis of 4-piperazinyl quinoline derived urea/thioureas for anti-breast cancer activity by a hybrid pharmacophore approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

Initial Screening of 7-(Piperazin-1-yl)quinoline Analogues for Anticancer Activity: A Technical Guide

Abstract

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the basis of numerous therapeutic agents. When functionalized with a piperazine moiety at the 7th position, these analogues have demonstrated significant potential as anticancer agents. Their mechanisms of action are diverse, ranging from inhibition of key signaling pathways to induction of apoptosis and cell cycle arrest. This technical guide provides a comprehensive overview of the initial screening process for novel 7-(piperazin-1-yl)quinoline analogues, detailing experimental protocols, presenting key cytotoxicity data, and illustrating the underlying molecular pathways.

Introduction

Quinoline derivatives have long been recognized for their broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2][3] The incorporation of a piperazine ring, a common pharmacophore, can enhance the physicochemical properties and biological activity of the parent molecule. This guide focuses on the initial evaluation of this compound analogues, a class of compounds that has shown promise in targeting various cancer cell lines. The primary screening phase is critical for identifying lead compounds and elucidating their preliminary mechanisms of action, which commonly involve targeting receptor tyrosine kinases like VEGFR-II, inducing apoptosis, and causing cell cycle disruption.[4][5][6][7][8]

In Vitro Cytotoxicity Screening

The initial step in evaluating the anticancer potential of newly synthesized this compound analogues is to assess their cytotoxicity against a panel of human cancer cell lines. This is typically achieved through colorimetric assays such as the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Quantitative Cytotoxicity Data

The following tables summarize the in vitro anticancer activity of selected this compound analogues and related derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 4q | MCF-7 (Breast) | 6.502 | Doxorubicin | 6.774 |

| 4q | PC3 (Prostate) | 11.751 | Doxorubicin | 7.7316 |

| QQ1 | ACHN (Renal) | 1.5 | - | - |

| 1a | Mean of 60 cell lines | 2.63-3.09 | 5-Fluorouracil | 22.60 |

| 2a | Mean of 60 cell lines | 2.63-3.09 | Gefitinib | 3.24 |

| 3b | Mean of 60 cell lines | 2.63-3.09 | Erlotinib | 7.29 |

| 6b | Mean of 60 cell lines | 2.63-3.09 | - | - |

| 7a | Mean of 60 cell lines | 2.63-3.09 | - | - |

| GNU 02 | MCF-7 (Breast) | 7.94 | Gefitinib | 22.37 |

| GNU 12 | HCT-15 (Colon) | 8.43 | Gefitinib | 1.51 |

| GNU 25 | HCT-15 (Colon) | 9.41 | - | - |

| Compound 2 | Various | ~10 | - | - |

| Compound 6h | Various | ~10 | - | - |

Table 1: In Vitro Cytotoxicity (IC50) of Selected Quinoline Analogues.[7][8][9][10][11][12]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

Caption: Workflow of the MTT assay for determining cell viability.

Detailed Steps:

-

Cell Seeding: Cancer cells are harvested and seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well. The plates are then incubated for 24 hours to allow for cell attachment.

-

Compound Administration: The this compound analogues are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these compounds.

-

Incubation: The treated plates are incubated for a period of 48 to 72 hours.

-

MTT Reagent Addition: After incubation, the medium is removed, and MTT solution (5 mg/mL in PBS) is added to each well. The plates are incubated for another 4 hours.

-

Solubilization: The MTT solution is removed, and a solubilizing agent such as DMSO is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Mechanistic Studies: Apoptosis and Cell Cycle Analysis

Lead compounds identified from the initial cytotoxicity screening are further investigated to determine their mechanism of action. Flow cytometry is a powerful technique used to analyze apoptosis and cell cycle distribution.

Apoptosis Induction

Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. A new derivative of ciprofloxacin, a related quinolone structure, has been shown to induce apoptosis.[13]

Signaling Pathway for p53-Mediated Apoptosis

Caption: Simplified p53-mediated apoptotic pathway.

Cell Cycle Analysis

Quinoline analogues can also induce cell cycle arrest, preventing cancer cells from proliferating. For instance, some derivatives cause cell cycle arrest at the G2/M phase.[13]

Experimental Workflow for Cell Cycle Analysis

Caption: Workflow for cell cycle analysis using flow cytometry.

Detailed Protocol for Apoptosis and Cell Cycle Analysis:

-

Cell Culture and Treatment: Cells are seeded in 6-well plates and treated with the this compound analogue at its IC50 concentration for 24 to 48 hours.

-

Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol for cell cycle analysis. For apoptosis assays, unfixed cells are used.

-

Staining:

-

Apoptosis: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Cell Cycle: Fixed cells are washed and stained with a solution containing PI and RNase.

-

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer. For apoptosis, the distribution of cells into viable, early apoptotic, late apoptotic, and necrotic populations is determined. For the cell cycle, the DNA content is measured to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Target-Based Screening: VEGFR-II Inhibition

A significant mechanism of action for some quinoline derivatives is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2 or VEGFR-II), a key regulator of angiogenesis.[7][8]

VEGFR-II Signaling Pathway

Caption: Inhibition of the VEGFR-II signaling pathway.

VEGFR-II Kinase Assay

The inhibitory activity of the compounds against the VEGFR-II tyrosine kinase can be evaluated using in vitro kinase assays.

Experimental Protocol:

A typical VEGFR-II kinase assay involves incubating the recombinant human VEGFR-II enzyme with the test compound, a substrate peptide, and ATP. The amount of phosphorylated substrate is then quantified, often using an ELISA-based method. The IC50 value for VEGFR-II inhibition is then determined. For example, compound 4q was identified as a potent VEGFR-II inhibitor with an IC50 of 1.38 µM, compared to the standard drug sorafenib (IC50 = 0.33 µM).[8]

Conclusion and Future Directions

The initial screening of this compound analogues has revealed a class of compounds with significant potential for development as anticancer agents. The diverse mechanisms of action, including broad-spectrum cytotoxicity, induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways like VEGFR-II, highlight the versatility of this chemical scaffold.

Future research should focus on optimizing the lead compounds to enhance their potency and selectivity. Structure-activity relationship (SAR) studies will be crucial in designing next-generation analogues with improved pharmacokinetic and pharmacodynamic profiles. Further in-depth mechanistic studies are also warranted to fully elucidate the molecular targets and signaling pathways modulated by these promising compounds.

References

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2024.sci-hub.ru [2024.sci-hub.ru]

- 8. Design, Synthesis, and Cytotoxic Evaluation of Certain 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives as VEGFR-II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and potential antitumor activity of 7-(4-substituted piperazin-1-yl)-4-oxoquinolines based on ciprofloxacin and norfloxacin scaffolds: in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 7-((4-Substituted)piperazin-1-yl) derivatives of ciprofloxacin: synthesis and in vitro biological evaluation as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cell Cycle Arrest and Apoptotic Effect of 7-(4-(N-substituted carbamoylmethyl) piperazin-1-yl) Ciprofloxacin-derivative on HCT 116 and A549 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery of 7-(Piperazin-1-yl)quinoline as a privileged structure in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 7-(piperazin-1-yl)quinoline core has emerged as a quintessential privileged structure in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases. Its unique structural features, combining the rigid, aromatic quinoline system with the flexible, basic piperazine moiety, allow for diverse substitutions and fine-tuning of physicochemical and pharmacological properties. This guide provides a comprehensive overview of this important scaffold, including its synthesis, diverse biological activities, and the key signaling pathways it modulates, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Diverse Biological Profile of the this compound Scaffold

Derivatives of this compound have exhibited a wide array of pharmacological activities, underscoring their significance in drug discovery. The 7-chloro-4-(piperazin-1-yl)quinoline variant, in particular, has served as a crucial starting point for the development of numerous bioactive compounds.[1] The therapeutic applications of this scaffold are extensive, ranging from anticancer and antimalarial to anti-inflammatory and neuroprotective activities.[1][2]

Anticancer Activity

A significant area of investigation for this compound derivatives has been in oncology. These compounds have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[1][2] One of the primary mechanisms underlying their anticancer activity is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[3][4] By blocking VEGFR-2 signaling, these compounds can effectively stifle the tumor's blood supply.

Anti-inflammatory and Analgesic Properties

Select derivatives have shown promising anti-inflammatory and analgesic effects. For instance, compound 5 , 1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone, has been demonstrated to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in murine macrophage models.[2] This compound also exhibited significant peripheral and central analgesic activity in animal models, comparable to established drugs like diclofenac and tramadol.[5]

Neuroprotective and Other Activities

The versatility of the this compound scaffold extends to the central nervous system (CNS), with certain derivatives showing potential for the treatment of CNS disorders. Furthermore, this structural motif has been integral in the design of acetylcholinesterase (AChE) inhibitors, which are a mainstay in the symptomatic treatment of Alzheimer's disease.[2] The scaffold has also been explored for its activity as sirtuin inhibitors and dopamine D3 receptor ligands.[1][2]

Quantitative Biological Data

The following tables summarize the quantitative biological data for representative this compound derivatives across various therapeutic targets.

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |

| 4q | MCF-7 (Breast) | Cytotoxicity | 6.502 | [3] |

| 4q | PC3 (Prostate) | Cytotoxicity | 11.751 | [3] |

| Doxorubicin (Standard) | MCF-7 (Breast) | Cytotoxicity | 6.774 | [3] |

| Doxorubicin (Standard) | PC3 (Prostate) | Cytotoxicity | 7.7316 | [3] |

| 1a | 60 Human Cell Lines | Growth Inhibition | Mean GI50: 2.63-3.09 | [6] |

| 2a | 60 Human Cell Lines | Growth Inhibition | Mean GI50: 2.63-3.09 | [6] |

| 3b | 60 Human Cell Lines | Growth Inhibition | Mean GI50: 2.63-3.09 | [6] |

| 6b | 60 Human Cell Lines | Growth Inhibition | Mean GI50: 2.63-3.09 | [6] |

| 7a | 60 Human Cell Lines | Growth Inhibition | Mean GI50: 2.63-3.09 | [6] |

| 5-Fluorouracil (Standard) | 60 Human Cell Lines | Growth Inhibition | Mean GI50: 22.60 | [6] |

| Gefitinib (Standard) | 60 Human Cell Lines | Growth Inhibition | Mean GI50: 3.24 | [6] |

| Erlotinib (Standard) | 60 Human Cell Lines | Growth Inhibition | Mean GI50: 7.29 | [6] |

Table 2: VEGFR-2 Inhibition by this compound Derivatives

| Compound | Target | IC50 (µM) | Reference |

| 4q | VEGFR-2 | 1.38 | [3] |

| Sorafenib (Standard) | VEGFR-2 | 0.33 | [3] |

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity

| Compound | Target Enzyme | IC50 (nM) | Reference |

| Tacrine-Coumarin Heterodimer with Piperazine Spacer (20a) | Acetylcholinesterase (AChE) | 92 | [2] |

Key Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways. A prominent example is the inhibition of the VEGFR-2 signaling cascade.

VEGFR-2 Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis. Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), the receptor dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This activation triggers a cascade of downstream signaling events, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival.[7][8][9] this compound-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and preventing its phosphorylation and subsequent activation.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel this compound derivatives. Below are representative protocols for key experiments.

General Synthesis of 7-Chloro-4-(piperazin-1-yl)quinoline

The synthesis of the core scaffold typically involves the reaction of 4,7-dichloroquinoline with piperazine.[2] Various reaction conditions have been reported, often involving heating the reactants in a suitable solvent, sometimes in the presence of a base.

Materials:

-

4,7-dichloroquinoline

-

Piperazine (anhydrous)

-

Solvent (e.g., methanol, isopropanol, or N-methyl-2-pyrrolidinone)

-

Base (e.g., potassium carbonate, optional)

-

Reaction vessel with reflux condenser and magnetic stirrer

-

Purification apparatus (e.g., column chromatography or recrystallization setup)

Procedure:

-

To a solution of 4,7-dichloroquinoline in the chosen solvent, add an excess of piperazine (typically 3-5 equivalents).

-

If required, add a base such as potassium carbonate.

-

Heat the reaction mixture to reflux and maintain for a period ranging from 5 to 36 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[10][11]

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product is then subjected to a work-up procedure, which may involve extraction with an organic solvent like dichloromethane and washing with water or brine.[10]

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to afford the pure 7-chloro-4-(piperazin-1-yl)quinoline.

In Vitro Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]

Materials:

-

Cancer cell lines (e.g., MCF-7, PC3)

-

Complete cell culture medium

-

96-well microtiter plates

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Include a positive control (e.g., doxorubicin).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Following incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[12]

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2. Commercially available kits are often used for this purpose.

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase buffer

-

ATP

-

Substrate (e.g., a biotinylated peptide)

-

Test compounds

-

Detection reagents (e.g., phospho-tyrosine antibody)

-

96-well plates

-

Microplate reader

Procedure:

-

In a 96-well plate, add the kinase buffer, the VEGFR-2 enzyme, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP and the substrate.

-

Incubate the plate at a specific temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).

-

Stop the reaction and proceed with the detection step as per the kit's instructions. This often involves the use of a specific antibody that recognizes the phosphorylated substrate.

-

Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a microplate reader.

-

Calculate the percentage of inhibition of VEGFR-2 kinase activity for each compound concentration and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the effect of a compound on the cell cycle progression of cancer cells.

Materials:

-

Cancer cell line

-

Test compound

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., ice-cold 70% ethanol)

-

Propidium iodide (PI) staining solution (containing RNase)

-

Flow cytometer

Procedure:

-

Treat the cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.[10]

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in the PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by detecting the fluorescence of PI.

-

The data is analyzed to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Conclusion

The this compound scaffold has firmly established itself as a privileged structure in medicinal chemistry, offering a versatile platform for the design and development of novel therapeutic agents. Its broad spectrum of biological activities, particularly in the realms of oncology and inflammation, continues to drive significant research efforts. A thorough understanding of its synthesis, biological evaluation, and mechanisms of action, as outlined in this guide, is essential for researchers aiming to harness the full potential of this remarkable chemical entity in the ongoing quest for new and improved medicines.

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [en.bio-protocol.org]

- 4. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 6. corefacilities.iss.it [corefacilities.iss.it]

- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 10. wp.uthscsa.edu [wp.uthscsa.edu]

- 11. US9206133B2 - Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline - Google Patents [patents.google.com]

- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic analysis (NMR, IR, Mass Spec) of 7-(Piperazin-1-yl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 7-(Piperazin-1-yl)quinoline, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific molecule, this guide utilizes data from the closely related analogue, 7-chloro-4-(piperazin-1-yl)quinoline, for illustrative purposes and supplements this with predicted spectral information based on the known characteristics of its constituent functional groups. This approach provides a robust framework for the characterization of this compound and its derivatives.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for this compound and its chloro-analogue.

Table 1: ¹H NMR Data of 7-chloro-4-(piperazin-1-yl)quinoline [1]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| 8.68 | d | 4.8 | 1H | Quinoline H-2 |

| 8.01 | d | 9.2 | 1H | Quinoline H-5 |

| 7.69 | d | 2.4 | 1H | Quinoline H-8 |

| 7.55 | dd | 9.2, 2.4 | 1H | Quinoline H-6 |

| 6.96 | d | 4.8 | 1H | Quinoline H-3 |

| 3.12-2.93 | m | - | 8H | Piperazine H |

Note: This data is for 7-chloro-4-(piperazin-1-yl)quinoline and serves as an estimation for this compound. The chemical shifts for the quinoline protons in the target molecule will differ due to the absence of the chloro- and the different substitution pattern.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~150-160 | Quinoline C-7, C-8a |

| ~145-150 | Quinoline C-2 |

| ~135-140 | Quinoline C-4 |

| ~120-130 | Quinoline C-4a, C-5, C-6, C-8 |

| ~100-110 | Quinoline C-3 |

| ~50-55 | Piperazine C (adjacent to NH) |

| ~45-50 | Piperazine C (adjacent to quinoline) |

Note: These are predicted chemical shift ranges based on typical values for quinoline and piperazine moieties.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3250 | Medium, Broad | N-H Stretch (Piperazine) |

| 3100-3000 | Medium | C-H Stretch (Aromatic) |

| 2950-2800 | Medium | C-H Stretch (Aliphatic) |

| 1620-1580 | Strong | C=C Stretch (Quinoline) |

| 1500-1400 | Medium-Strong | C=N Stretch (Quinoline) |

| 1350-1250 | Strong | C-N Stretch |

| 900-650 | Strong | C-H Bend (Aromatic) |

Note: Predicted values based on characteristic infrared absorption frequencies of functional groups.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 213 | [M]⁺ (Molecular Ion) |

| 170 | [M - C₃H₇N]⁺ |

| 143 | [M - C₄H₈N₂]⁺ |

| 128 | [Quinoline]⁺ |

Note: Predicted fragmentation pattern under Electron Impact (EI) ionization.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols that can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of protons and carbons in the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[2]

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. The spectral width should typically be 0-200 ppm.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Thin Solid Film Method): [3]

-

Sample Preparation: Dissolve a small amount of the solid sample (approx. 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.

-

Film Deposition: Drop the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.[3]

-

Instrumentation: Place the salt plate in the sample holder of an FT-IR spectrometer.

-

Spectrum Acquisition: Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Impact Ionization): [4][5]

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, either via a direct insertion probe for solids or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).[5]

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the molecule to ionize and fragment.[4]

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Data Interpretation: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain structural information.

Visualization of Workflows and Pathways

The following diagrams, created using the DOT language, illustrate the general workflow for spectroscopic analysis and a conceptual signaling pathway where quinoline derivatives often play a role.

References

- 1. 7-Chloro-4-(piperazin-1-yl)quinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 5. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

Methodological & Application

Application Note: Synthesis of 7-(4-Substituted Piperazin-1-yl)quinolines

This document provides detailed protocols for the synthesis of 7-(4-substituted piperazin-1-yl)quinolines, a scaffold of significant interest in medicinal chemistry and drug development. These compounds are key components in various therapeutic agents, including those with antimicrobial and antitumor activities.[1] The primary synthetic route involves the nucleophilic aromatic substitution (SNAr) of a 7-haloquinoline with a desired N-substituted piperazine. An alternative method, the Buchwald-Hartwig amination, offers a palladium-catalyzed approach for this C-N bond formation.[2][3]

Synthetic Protocols

Two primary methods for the synthesis of 7-(4-substituted piperazin-1-yl)quinolines are presented below.

Method A: Nucleophilic Aromatic Substitution (SNAr)

This is the most common method, relying on the reaction of a 7-haloquinoline (typically 7-chloroquinoline) with an appropriate N-substituted piperazine. The quinoline ring is activated towards nucleophilic attack by the ring nitrogen atom.[4][5]

Experimental Protocol:

-

Reagent Preparation: In a round-bottom flask, dissolve the 7-haloquinoline (1 equivalent) in a suitable solvent such as methanol, isopropanol, or dimethyl sulfoxide (DMSO).[6][7]

-

Addition of Piperazine: Add the N-substituted piperazine (1.2 to 5 equivalents) to the solution. A molar excess of the piperazine can sometimes serve as the base and drive the reaction to completion.[7]

-

Base Addition (Optional): If the piperazine salt is used or if a stronger base is required, add an inorganic base such as potassium carbonate (K2CO3) or an organic base like triethylamine (TEA) or diisopropylethylamine (DIEA) (2-3 equivalents).[6][7]

-

Reaction Condition: Heat the reaction mixture to reflux for a period ranging from several hours to 24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).[7] Microwave irradiation can also be employed to reduce reaction times.[6]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If a precipitate forms, it can be collected by filtration and washed with a cold solvent.[7]

-

Alternatively, evaporate the solvent under reduced pressure. Take up the residue in a mixture of water and an organic solvent like dichloromethane (CH2Cl2) or ethyl acetate.

-

Wash the organic phase with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate in vacuo.

-

-

Purification: The crude product can be purified by silica gel column chromatography or by recrystallization from an appropriate solvent system (e.g., DCM/acetone or ethanol) to yield the pure 7-(4-substituted piperazin-1-yl)quinoline.[6]

Method B: Buchwald-Hartwig Amination (Alternative Method)

This palladium-catalyzed cross-coupling reaction is a powerful alternative for forming the C-N bond, especially for less reactive aryl halides or when milder conditions are required.[2][8]

Experimental Protocol:

-

Reaction Setup: To an oven-dried Schlenk tube, add the 7-haloquinoline (1 equivalent), the N-substituted piperazine (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd2(dba)3 or a pre-catalyst, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 1-10 mol%), and a base (e.g., NaOt-Bu, Cs2CO3, 1.5-2.5 equivalents).

-

Solvent Addition: Add an anhydrous, deoxygenated solvent (e.g., toluene, dioxane, or DMF) via syringe under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction Condition: Heat the mixture at a temperature ranging from 80°C to 110°C until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up:

-

Cool the reaction mixture to room temperature and dilute with an organic solvent.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography to obtain the desired product.

Data Presentation

The following tables summarize representative reaction conditions and yields for the synthesis of various 7-(4-substituted piperazin-1-yl)quinolines via the SNAr pathway.

Table 1: Synthesis of 7-(Piperazin-1-yl)quinoline Derivatives

| Starting Material (7-Haloquinoline) | Piperazine Derivative | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4,7-dichloroquinoline | Anhydrous piperazine | Methanol | - | Reflux | 8 | ~80% | [7] |

| 4,7-dichloroquinoline | Anhydrous piperazine | Isopropanol | K2CO3 | Reflux | N/A | 82-86% | [7] |

| 4,7-dichloroquinoline | Anhydrous piperazine | Ethoxyethanol | - | Reflux | 24 | N/A | [7] |

| 1-cyclopropyl-7-chloro-6-fluoro-4-oxoquinoline-3-carboxylic acid | Piperazine | DMSO | - | 100W (MW) | 2 | N/A | [6] |

Table 2: Further Derivatization of the Piperazine Moiety

| Starting Material | Reagent | Solvent | Base | Temperature | Time | Yield (%) | Reference |

| Ciprofloxacin | N-(benzyloxycarbonyl)piperazine / Triphosgene | DCM/EtOH | DIEA | Room Temp. | 2h | Moderate | [6] |

| Product of above reaction | H2, 10% Pd/C | DCM/EtOH | - | Room Temp. | 1h | 80% | [6] |

| Deprotected Piperazine | Aroyl or benzenesulfonyl halide | DCM/EtOH | Triethylamine | Room Temp. | Several hours | N/A | [6] |

Visualization of Workflows

The following diagrams illustrate the synthetic processes described.

Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).

Caption: Catalytic cycle for the Buchwald-Hartwig amination.